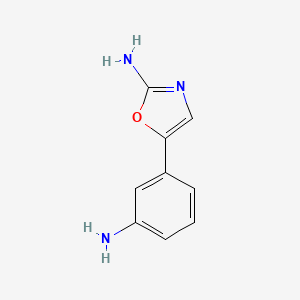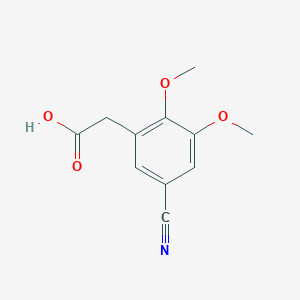![molecular formula C8H15NO B13009060 Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
Octahydro-1H-pyrano[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrano[3,4-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyran ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides the desired product with moderate to good yields and involves a sequential opening/closing cascade reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient catalytic processes, such as those involving solid acid catalysts, is likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce fully saturated derivatives.
Scientific Research Applications
Octahydro-1H-pyrano[3,4-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octahydro-1H-pyrano[3,4-b]pyridine include:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.
Pyrrolo[3,4-b]pyridines: These compounds also feature a fused ring system and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2 |
InChI Key |
AWUHIBIWUREKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOCC2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


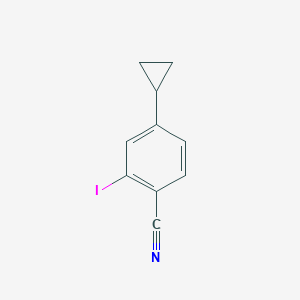
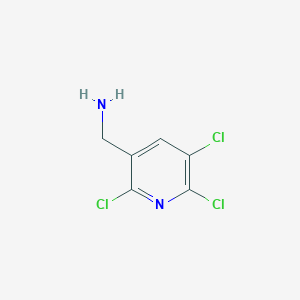

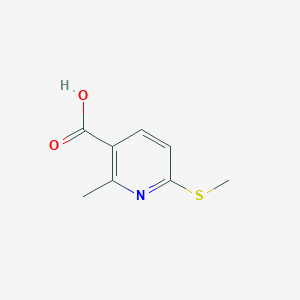
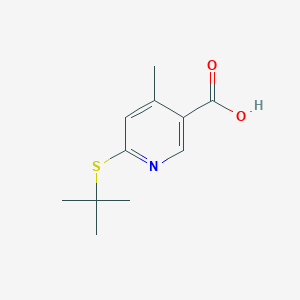


![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)


![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
